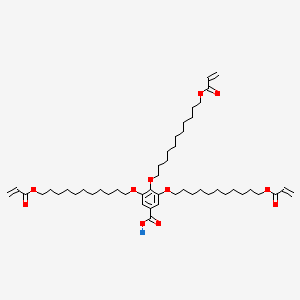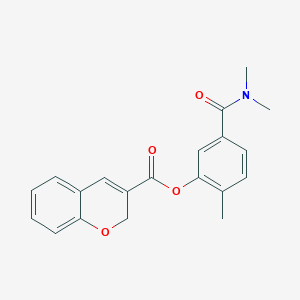
5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by further functionalization to introduce the dimethylcarbamoyl and methylphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar chemical properties.
Isoxazole derivatives: These compounds have a similar heterocyclic structure and are used in similar applications
Uniqueness
5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylcarbamoyl group, in particular, can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[5-(dimethylcarbamoyl)-2-methylphenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-15(19(22)21(2)3)11-18(13)25-20(23)16-10-14-6-4-5-7-17(14)24-12-16/h4-11H,12H2,1-3H3 |
Clave InChI |
MAHOHZWPBRNVGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




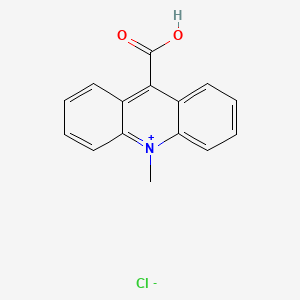


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
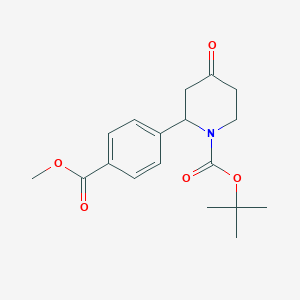
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)

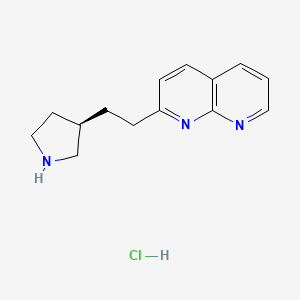
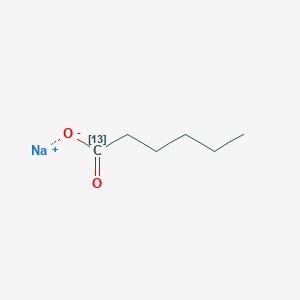
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
